molecular formula C18H26N2O4 B277954 ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE

ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE

Cat. No.: B277954
M. Wt: 334.4 g/mol
InChI Key: LOCZGQFARXCBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pentanoylamino group, and an ethyl ester of benzoic acid. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoic Acid Derivative: The starting material, 2-amino-5-nitrobenzoic acid, undergoes nitration to form 2-nitro-5-nitrobenzoic acid.

    Reduction: The nitro groups are reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with pentanoyl chloride to form the pentanoylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives or benzoate esters.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The morpholine ring and pentanoylamino group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

ETHYL 2-(MORPHOLIN-4-YL)-5-PENTANAMIDOBENZOATE can be compared with other similar compounds, such as:

    Ethyl 2-(morpholin-4-yl)-5-(butanoylamino)benzoate: Similar structure but with a butanoylamino group instead of a pentanoylamino group.

    Ethyl 2-(piperidin-4-yl)-5-(pentanoylamino)benzoate: Contains a piperidine ring instead of a morpholine ring.

    Ethyl 2-(morpholin-4-yl)-5-(hexanoylamino)benzoate: Similar structure but with a hexanoylamino group instead of a pentanoylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-(pentanoylamino)benzoate

InChI

InChI=1S/C18H26N2O4/c1-3-5-6-17(21)19-14-7-8-16(20-9-11-23-12-10-20)15(13-14)18(22)24-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,21)

InChI Key

LOCZGQFARXCBDJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC

Origin of Product

United States

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